

Application of Bilr 355 in HIV-1 Drug Discovery Research

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Compound of Interest

Compound Name: *Bilr 355*

Cat. No.: *B1667070*

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Application Notes and Protocols

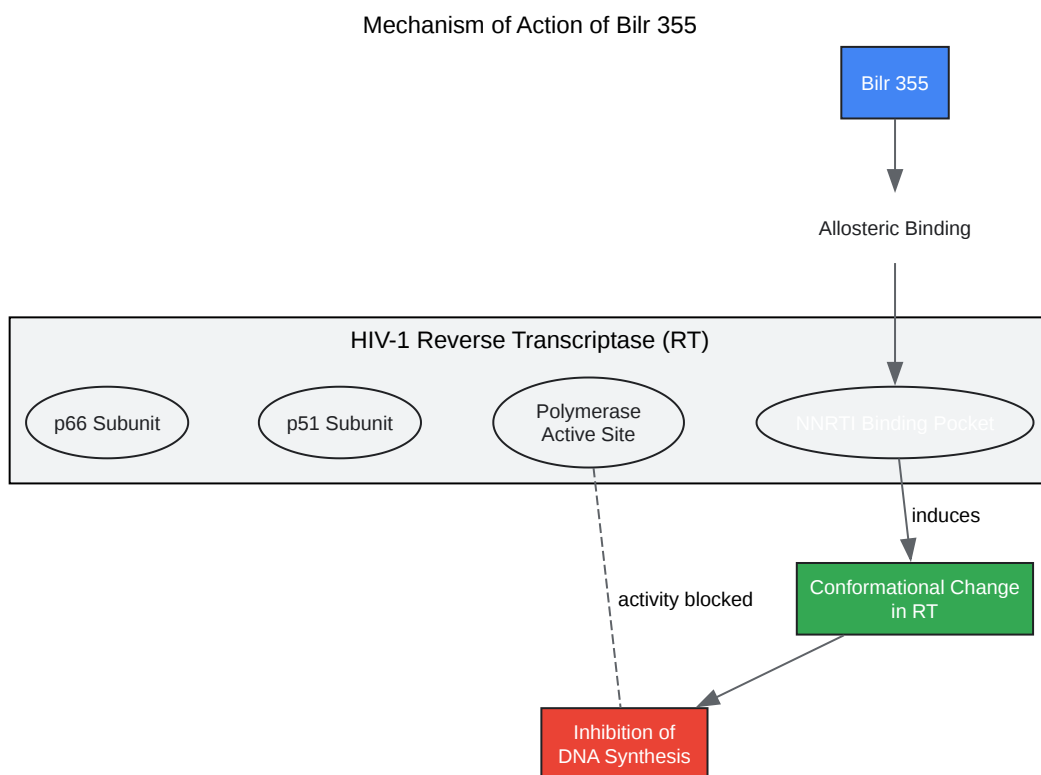
Audience: Researchers, scientists, and drug development professionals.

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As with other NNRTIs, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These application notes provide a summary of the key characteristics of **Bilr 355**, along with detailed protocols for its evaluation in a research setting.

Mechanism of Action

Bilr 355 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the dNTP binding site and limits the mobility of the "primer grip," thereby blocking the polymerase activity of the enzyme and halting DNA synthesis from the viral RNA template.



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Caption: Mechanism of allosteric inhibition of HIV-1 RT by **Bilr 355**.

Data Presentation

Table 1: In Vitro Antiviral Activity of Bilr 355 against HIV-1

HIV-1 Strain	EC50 (ng/mL)
Wild-Type	0.26 ^[1]
NNRTI-Resistant Variants	1.5 - 13 ^[1]

Table 2: Pharmacokinetic Properties of Bilr 355 in Healthy Volunteers (Single Oral Dose)

Dose (mg)	Tmax (h) (median)	t1/2 (h) (mean)
5	2.0	5.0
12.5	-	4.1
25	-	3.4
50	-	2.5
75	-	2.2
100	0.50	1.9

Data extracted from a study on the pharmacokinetics of **Bilr 355**.^[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This protocol describes a cell-based assay to determine the concentration of **Bilr 355** that inhibits HIV-1 replication by 50% (EC50).

Materials:

- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β -galactosidase reporter genes)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μ g/mL)

- HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates
- **Bilr 355** stock solution (in DMSO)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Seeding:** Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
- **Compound Preparation:** Prepare serial dilutions of **Bilr 355** in complete DMEM. The final DMSO concentration should be less than 0.5%.
- **Infection:** Add 50 μ L of the diluted **Bilr 355** to the appropriate wells. Immediately after, add 50 μ L of HIV-1 stock (at a predetermined multiplicity of infection) to each well. Include wells with virus only (no drug) as a positive control and cells only (no virus, no drug) as a negative control.
- **Incubation:** Incubate the plates for 48 hours at 37°C, 5% CO₂.
- **Luciferase Assay:** After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Bilr 355** relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of **Bilr 355** on the host cells used in the antiviral assays.

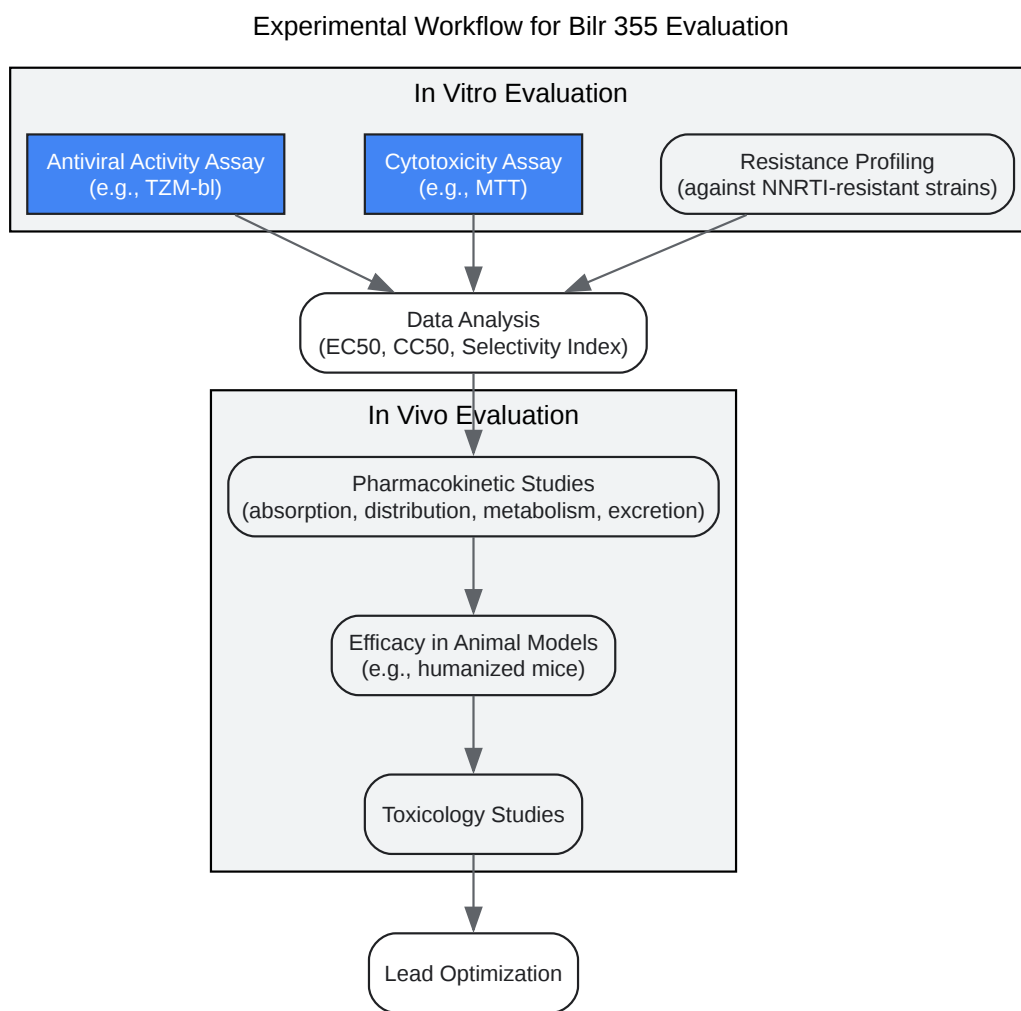
Materials:

- TZM-bl cells (or other relevant cell line)
- Complete DMEM
- **Bilr 355** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
- Compound Addition: Add 100 μ L of serial dilutions of **Bilr 355** in complete DMEM to the wells. Include wells with cells and medium only (no drug) as a control for 100% cell viability.
- Incubation: Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **Bilr 355** relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Experimental Workflow Visualization



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Caption: A generalized workflow for the preclinical evaluation of **Bilr 355**.

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References

- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
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